molecular formula C16H12Cl2N2O3S B2775843 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 912762-58-4

2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2775843
CAS No.: 912762-58-4
M. Wt: 383.24
InChI Key: FMIALNPCFBORSN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of two chlorine atoms, two methoxy groups, and a benzamide moiety attached to a benzothiazole ring

Preparation Methods

The synthesis of 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Chlorination: The chlorination of the aromatic ring can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the chlorinated benzothiazole derivative with 2,4-dichlorobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form amines or alcohols.

    Coupling Reactions: The benzothiazole moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: Benzothiazole derivatives, including this compound, have been explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound has been used as a probe to study enzyme activity and protein interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

    2-Amino-6-chlorobenzothiazole: Known for its anticancer properties.

    2-Mercaptobenzothiazole: Widely used as a rubber vulcanization accelerator.

    2-(4-Morpholinyl)benzothiazole: Investigated for its potential as an anti-inflammatory agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-6-12(23-2)14-13(11)19-16(24-14)20-15(21)9-4-3-8(17)7-10(9)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIALNPCFBORSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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